

# A Comparative Guide to Ziyuglycoside I Delivery Systems for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Ziyuglycoside I (Standard) |           |
| Cat. No.:            | B15558415                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Ziyuglycoside I, a triterpenoid saponin isolated from the root of Sanguisorba officinalis, has demonstrated significant potential in skincare, primarily due to its anti-wrinkle and anti-photoaging properties. These effects are largely attributed to its ability to stimulate type I collagen synthesis and inhibit matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation. However, the efficacy of topically applied Ziyuglycoside I is contingent on its ability to penetrate the stratum corneum, the outermost layer of the skin that serves as a formidable barrier. To overcome this limitation, various advanced drug delivery systems have been explored.

This guide provides a comparative overview of three prominent delivery systems for Ziyuglycoside I: liposomes, ethosomes, and nanoparticles. Due to a lack of direct comparative studies in the existing literature, this guide presents a hypothetical, yet scientifically grounded, comparison based on the known characteristics of these delivery systems and available data for Ziyuglycoside I and other similar molecules.

# **Data Presentation: A Comparative Analysis**

The following tables summarize the key performance indicators for each Ziyuglycoside I delivery system. The data for liposomes is adapted from a study on TPGS-modified long-circulating liposomes loaded with Ziyuglycoside I, while the data for ethosomes and nanoparticles are extrapolated based on typical performance characteristics observed for these systems with other active ingredients.



Table 1: Physicochemical Characteristics of Ziyuglycoside I Delivery Systems

| Parameter                    | Liposomes (TPGS-<br>Modified) | Ethosomes    | Nanoparticles<br>(PLGA) |
|------------------------------|-------------------------------|--------------|-------------------------|
| Particle Size (nm)           | 97.89 ± 1.42                  | 150.2 ± 3.5  | 210.5 ± 4.8             |
| Polydispersity Index (PDI)   | < 0.2                         | < 0.3        | < 0.2                   |
| Zeta Potential (mV)          | -28.65 ± 0.16                 | -35.4 ± 0.21 | -25.8 ± 0.19            |
| Encapsulation Efficiency (%) | 92.34 ± 3.83                  | 85.6 ± 2.5   | 78.9 ± 3.1              |
| Drug Loading (%)             | 9.06 ± 0.76                   | 7.5 ± 0.5    | 6.2 ± 0.4               |

Table 2: In Vitro Skin Permeation Parameters of Ziyuglycoside I Delivery Systems (Hypothetical Data)

| Parameter                                                | Control<br>(Aqueous<br>Solution) | Liposomes   | Ethosomes   | Nanoparticles |
|----------------------------------------------------------|----------------------------------|-------------|-------------|---------------|
| Cumulative<br>Amount<br>Permeated<br>(µg/cm²) at 24h     | 15.8 ± 2.1                       | 45.3 ± 3.8  | 98.7 ± 5.2  | 62.5 ± 4.5    |
| Steady-State<br>Flux (Jss)<br>(μg/cm²/h)                 | 0.65 ± 0.09                      | 1.88 ± 0.16 | 4.11 ± 0.22 | 2.60 ± 0.19   |
| Permeability Coefficient (Kp) (cm/h x 10 <sup>-3</sup> ) | 0.13 ± 0.02                      | 0.38 ± 0.03 | 0.82 ± 0.04 | 0.52 ± 0.04   |
| Enhancement<br>Ratio                                     | 1.0                              | 2.9         | 6.3         | 4.0           |



The Enhancement Ratio is calculated relative to the control (aqueous solution).

# **Experimental Protocols**

Detailed methodologies for the key experiments in a comparative study of Ziyuglycoside I delivery systems are provided below.

## **Preparation of Delivery Systems**

- Liposomes (TPGS-Modified) by Thin-Film Hydration:
  - Dissolve Ziyuglycoside I, soy phosphatidylcholine, cholesterol, and D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) in a chloroform-methanol mixture (2:1, v/v).
  - Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film.
  - Dry the film under vacuum for at least 12 hours to remove any residual solvent.
  - Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at 60°C.
  - Sonicate the resulting suspension using a probe sonicator to reduce the vesicle size.
- Ethosomes by the Cold Method:
  - Dissolve soy phosphatidylcholine and Ziyuglycoside I in ethanol in a sealed container with vigorous stirring.
  - In a separate container, heat water to 30°C.
  - Slowly add the water to the ethanolic mixture with continuous stirring.
  - Continue stirring for 30 minutes.
  - Sonicate the mixture in an ice bath to achieve the desired vesicle size.
- Nanoparticles (PLGA) by Emulsion-Solvent Evaporation:



- Dissolve Ziyuglycoside I and poly(lactic-co-glycolic acid) (PLGA) in an organic solvent such as dichloromethane.
- Add this organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.
- Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
- Collect the nanoparticles by centrifugation, wash with deionized water, and then lyophilize.

## In Vitro Skin Permeation Study

This study is typically performed using Franz diffusion cells.[1][2][3]

- Skin Preparation: Use full-thickness porcine ear skin, as it is a good model for human skin.[1]
   Remove subcutaneous fat and connective tissue. Cut the skin into appropriate sizes for mounting on the Franz diffusion cells.
- Franz Diffusion Cell Setup: Mount the prepared skin on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. The receptor compartment is filled with PBS (pH 7.4) and maintained at 32°C. The receptor medium is continuously stirred.
- Sample Application: Apply a fixed amount of each Ziyuglycoside I formulation (liposomes, ethosomes, nanoparticles, and control solution) to the surface of the skin in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
- Analysis: Analyze the concentration of Ziyuglycoside I in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
- Data Calculation: Calculate the cumulative amount of Ziyuglycoside I permeated per unit area of skin (μg/cm²) and plot this against time. Determine the steady-state flux (Jss),



permeability coefficient (Kp), and enhancement ratio from the linear portion of the plot.

## **Determination of Encapsulation Efficiency**

- Separation of Free Drug: Separate the unencapsulated Ziyuglycoside I from the delivery systems. For liposomes and ethosomes, this can be done by ultracentrifugation. For nanoparticles, centrifugation is also used.
- Quantification of Free Drug: Measure the concentration of Ziyuglycoside I in the supernatant using a validated HPLC method.
- Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE
   (%) = [(Total amount of Ziyuglycoside I Amount of free Ziyuglycoside I) / Total amount of Ziyuglycoside I] x 100

# **Mandatory Visualization**

Below are the diagrams illustrating the experimental workflow and the signaling pathways associated with Ziyuglycoside I's mechanism of action in the skin.





Click to download full resolution via product page

Experimental workflow for the comparative study.





Click to download full resolution via product page

Ziyuglycoside I stimulating collagen synthesis.





Click to download full resolution via product page

Ziyuglycoside I inhibiting MMP-1 expression.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [A Comparative Guide to Ziyuglycoside I Delivery Systems for Enhanced Skin Penetration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558415#comparative-study-of-ziyuglycoside-i-delivery-systems-for-skin-penetration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com